Product packaging for Altretamine(Cat. No.:CAS No. 645-05-6)

Altretamine

Cat. No.: B000313
CAS No.: 645-05-6
M. Wt: 210.28 g/mol
InChI Key: UUVWYPNAQBNQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Altretamine, also known historically as hexamethylmelamine, is a synthetic cytotoxic antineoplastic agent belonging to the alkylating methylmelamine class. It is a subject of significant research interest due to its specific activity and unique mechanism of action, which is dependent on metabolic activation. Mechanism of Action: The precise cytotoxic mechanism of this compound is not fully characterized, but it is classified as an alkylating agent. Its activity requires metabolic activation in the liver via cytochrome P450-mediated oxidative N-demethylation. This process generates reactive intermediates, including formaldehyde and electrophilic iminium ions, which are believed to covalently bind to cellular macromolecules. This binding causes DNA damage, interstrand cross-linking, and inhibition of DNA, RNA, and protein synthesis, ultimately leading to cell death in rapidly dividing cells. Research Applications and Value: this compound has been extensively studied as a model compound in oncology research, particularly for persistent or recurrent ovarian carcinoma. It serves as a critical tool for investigating mechanisms of alkylating agent resistance, metabolic activation of prodrugs, and developing novel drug delivery systems. Recent advanced research explores its encapsulation in nanoparticles (e.g., solid-lipid nanoparticles, hydroxyapatite NPs) to overcome its poor aqueous solubility, enhance bioavailability, and achieve synergistic cytotoxic effects. Pharmacokinetic Profile (for experimental context): this compound is readily absorbed after oral administration and undergoes extensive hepatic metabolism. Its metabolites are primarily excreted renally. The compound has an elimination half-life of approximately 4 to 10 hours. Disclaimer: This product is intended for research and laboratory use only. It is strictly Not For Diagnostic or Therapeutic Use , and is not intended for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N6 B000313 Altretamine CAS No. 645-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVWYPNAQBNQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N6
Record name HEXAMETHYLMELAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20475
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022579
Record name Hexamethylmelamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992), Solid
Record name HEXAMETHYLMELAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20475
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Altretamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble (NTP, 1992), Soluble in acetone, In water, 91 mg/L at 25 °C, 3.10e+00 g/L, Water 0.92 (mg/mL), Benzene 106 (mg/mL), CHCL3 220 (mg/mL), EtOAc 52 (mg/mL), Et2O 47 (mg/mL)
Record name HEXAMETHYLMELAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20475
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Altretamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00488
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALTRETAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7559
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Altretamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HEXAMETHYLMELAMINE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/13875%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Color/Form

Needles from absolute ethanol, Solid

CAS No.

645-05-6
Record name HEXAMETHYLMELAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20475
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Altretamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altretamine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altretamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00488
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name altretamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name altretamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexamethylmelamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Altretamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALTRETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8BIH59O7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALTRETAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7559
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Altretamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172-174 °C, 172 - 174 °C
Record name Altretamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00488
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALTRETAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7559
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Altretamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanistic Investigations of Altretamine S Cytotoxic Activity

Elucidation of Molecular Pathways

The antitumour activity of altretamine is believed to stem from the formation of specific metabolites that interact with cellular macromolecules nih.gov.

N-Demethylation and Reactive Intermediate Formation

This compound undergoes extensive N-demethylation, a process that is crucial for its cytotoxic effects drugbank.comwikipedia.orgpatsnap.commims.com. This metabolic conversion leads to the production of reactive intermediates, notably formaldehyde (B43269) and iminium ions wikipedia.orgpatsnap.com. Hydroxymethyl derivatives are formed as intermediates during this oxidative N-demethylation, and these hydroxymethylmelamines are thought to be key contributors to the drug's cytotoxic and antitumour activity nih.gov. Administered orally, this compound is extensively metabolized during its first pass, yielding primarily mono- and didemethylated metabolites wikipedia.org. Further demethylation reactions occur within tumor cells, leading to the in situ release of formaldehyde before the drug is excreted wikipedia.org.

Interactions with Cellular Macromolecules (DNA, RNA, Proteins)

The reactive species generated from this compound's metabolism, including formaldehyde and iminium ions, are capable of interacting covalently with cellular macromolecules wikipedia.orgpatsnap.com. These interactions extend to DNA, RNA, and proteins, leading to cellular damage patsnap.comontosight.ai. Synthetic monohydroxymethylmelamines, which are products of this compound metabolism, have been shown to form covalent adducts with tissue macromolecules, including DNA, both in vitro and in vivo drugbank.comdrugcentral.org. Specifically, electrophilic iminium species generated from carbinolamine (methylol) intermediates of metabolism can react covalently with DNA guanine (B1146940) and cytosine residues, as well as with proteins wikipedia.org.

DNA Cross-linking and Replication Interference

The interaction of this compound's metabolites with DNA results in DNA damage anbapharma.comopenmd.comresearchgate.net. This damage includes the formation of DNA cross-links and DNA-protein interstrand cross-links wikipedia.orgontosight.aiontosight.aiwatsonclinic.com. These cross-links are mediated by both iminium intermediates and formaldehyde wikipedia.org. Such damage interferes with DNA replication and transcription, ultimately disrupting the function and replication of cancer cells and leading to cell death patsnap.comontosight.aiontosight.aiwatsonclinic.com.

Role of Cytochrome P450 Enzyme System in Metabolic Activation

The metabolism of this compound is primarily facilitated by the cytochrome P450 (CYP450) enzyme system, particularly in the liver wikipedia.orgpatsnap.commims.com. This system plays a crucial role in the N-demethylation process, converting this compound into its active, cytotoxic metabolites wikipedia.orgpatsnap.com. CYP450 enzymes are significant in drug metabolism, catalyzing various reactions including hydroxylation, epoxidation, dealkylation, and deamination nih.gov. In the context of anticancer agents, P450 enzymes are involved in both detoxification and the activation of prodrugs into therapeutically active forms nih.govnih.gov. The metabolism of aziridines, including this compound, by CYP450 has been extensively reviewed, highlighting the enzyme system's role in generating the active species bioline.org.br.

Alkylating Agent Classification Revisited

This compound is generally classified as an alkylating antineoplastic agent drugbank.comwikipedia.orgpatsnap.comopenmd.comontosight.aiontosight.aidrugs.comnih.gov. However, its precise mechanism of action is considered unique and differs from that of classical alkylating agents patsnap.comdrugcentral.orgmims.com.

Distinctions from Classical Alkylating Agents

While structurally resembling the alkylating agent triethylenemelamine, this compound and its metabolites have shown negative results in in vitro tests for direct alkylating activity drugbank.comdrugcentral.org. This is a key distinction from classical alkylating agents, which typically add alkyl groups directly to DNA patsnap.comdrugs.com. Instead, this compound's cytotoxic effect is contingent upon its metabolic activation and the subsequent formation of reactive intermediates like formaldehyde, a weakly alkylating species, and iminium ions wikipedia.orgpatsnap.comnih.govresearchgate.net. This compound has demonstrated efficacy against certain ovarian tumors that have developed resistance to classical alkylating agents, further underscoring its distinct mode of action drugbank.comdrugcentral.orgnih.gov. The classification of this compound as an "atypical" or "nonclassical" alkylating agent within the triazine group highlights its unique metabolic requirement for activation and the nature of its DNA modification nih.govwikipedia.org. Unlike some classical alkylating agents that form direct DNA cross-links, this compound's mechanism involves more indirect damage through its activated oxidative N-demethylation metabolites mims.comnih.gov.

Table 1: Key Characteristics and Actions of this compound

CharacteristicDescriptionSource(s)
Classification Antineoplastic agent, classified as an alkylating agent, but with a unique mechanism. Often considered "nonclassical" or "atypical." drugbank.comwikipedia.orgpatsnap.comopenmd.comontosight.aiontosight.aidrugs.comnih.govwikipedia.org
Metabolic Activation Requires N-demethylation for cytotoxicity. drugbank.compatsnap.comanbapharma.comdrugcentral.orgmims.com
Reactive Intermediates Produces formaldehyde and iminium ions upon metabolism. Hydroxymethyl derivatives are key intermediates. wikipedia.orgpatsnap.comnih.gov
Macromolecular Interaction Forms covalent adducts with DNA, RNA, and proteins, particularly with guanine and cytosine residues in DNA. drugbank.comwikipedia.orgpatsnap.comdrugcentral.orgnih.govontosight.airmreagents.com
DNA Damage Induces DNA cross-linking (including DNA-protein interstrand cross-linking) and interferes with DNA replication and transcription. wikipedia.orgpatsnap.comanbapharma.comopenmd.comnih.govontosight.airesearchgate.netontosight.aiwatsonclinic.comrmreagents.com
Enzymatic System Metabolism heavily reliant on the cytochrome P450 enzyme system, especially in the liver. wikipedia.orgpatsnap.commims.comnih.govnih.govbioline.org.br
Resistance Profile Effective against certain ovarian tumors resistant to classical alkylating agents. drugbank.comdrugcentral.org
In vitro Alkylating Activity In vitro tests for direct alkylating activity of this compound and its metabolites have been negative, distinguishing it from classical alkylating agents. drugbank.comdrugcentral.org

Non-Cross-Resistance Mechanisms

This compound's efficacy against certain ovarian tumors that have developed resistance to conventional alkylating agents suggests a distinct mode of action, contributing to its classification as a non-cross-resistant compound drugbank.comrxlist.com. Although structurally resembling the alkylating agent triethylenemelamine, in vitro tests for the alkylating activity of this compound and its metabolites have yielded negative results, further supporting a different mechanistic basis for its cytotoxic effects mims.comdrugbank.comrxlist.com.

The anti-cancer activity of this compound is primarily mediated through its active metabolites, which are formed via cytochrome P450-mediated N-demethylation in the liver wikipedia.orgmims.compatsnap.comdrugbank.com. This metabolic process generates reactive intermediates, including formaldehyde and electrophilic iminium species wikipedia.orgpatsnap.com. These intermediates are believed to interact covalently with cellular macromolecules such as DNA, RNA, and proteins, causing damage that disrupts essential cellular processes like replication and transcription, ultimately leading to cell death wikipedia.orgpatsnap.compatsnap.commdpi.commedscape.com. Unlike some other alkylating agents, this compound does not appear to primarily induce DNA interstrand cross-links but rather generates reactive intermediates that target various cellular macromolecules patsnap.com. Furthermore, studies have shown that the cytotoxicity of this compound towards human ovarian cancer cells is not influenced by glutathione (B108866) depletion, distinguishing its mechanism from agents that rely on glutathione status for their cytotoxic action nih.gov.

Emerging Mechanistic Insights and Molecular Targets

Recent investigations have unveiled more specific molecular targets and pathways through which this compound exerts its cytotoxic effects, broadening the understanding of its anti-cancer potential.

Potential GPX4 Inhibition and Ferroptosis Induction

A significant emerging mechanism of this compound's cytotoxic activity is its identification as a direct inhibitor of glutathione peroxidase 4 (GPX4) nih.govcaymanchem.comaacrjournals.orgnih.govmdpi.comfrontiersin.orgmdpi.comscienceopen.comfocusbiomolecules.comoaepublish.comnih.govresearchgate.net. GPX4 is a crucial enzyme in the cellular antioxidant defense system, responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the accumulation of lipid reactive oxygen species (ROS) and inhibiting ferroptosis nih.govaacrjournals.orgmdpi.comfrontiersin.org.

The inhibition or inactivation of GPX4 is a critical step in triggering ferroptosis, a distinct iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides nih.govaacrjournals.orgnih.govmdpi.commdpi.comscienceopen.comnih.govnih.govaacrjournals.org. This compound induces ferroptosis in cancer cells by inactivating GPX4 aacrjournals.orgnih.govmdpi.comfrontiersin.orgmdpi.comscienceopen.comfocusbiomolecules.comoaepublish.comnih.govresearchgate.netnih.gov. Specifically, it has been shown to induce the accumulation of lipid-reactive oxygen species in U-2932 cells without depleting glutathione (GSH) levels, classifying it as a class II ferroptosis-inducing compound (FIN) nih.govcaymanchem.comnih.govmdpi.comscienceopen.com. Class II FINs are characterized by their direct targeting and inactivation of GPX4 nih.govmdpi.comscienceopen.com. Preclinical studies have demonstrated that this compound (150 mg/kg) can reduce tumor growth in a mouse model of M5076 murine reticulum cell sarcoma, highlighting its in vivo activity caymanchem.com. The vulnerability of drug-resistant cancer cells to GPX4 inhibition and ferroptosis induction further underscores the therapeutic potential of this mechanism aacrjournals.org.

A summary of ferroptosis inducers and their mechanisms, including this compound, is presented in Table 1.

Table 1: Key Ferroptosis Inducers and Their Mechanisms of Action

Inducer NameMechanism of ActionEffect on GPX4Class of FIN
ErastinInhibits cystine/glutamate transporter system Xc-Depletes GSH, indirectly inactivating GPX4Class I
RSL3Directly binds to GPX4 at selenocysteine (B57510) active siteDirectly inactivates GPX4Class II
This compoundDirectly binds to GPX4Directly inactivates GPX4; mechanism remains unknown nih.govClass II
FIN56Promotes degradation of GPX4Decreases abundance of GPX4Class II
FINO2Indirectly inactivates GPX4Directly oxidizes iron and lipidClass IV

VEGFR1 Inhibition and Anti-angiogenic Effects

Computational studies have identified this compound as a potential inhibitor of Vascular Endothelial Growth Factor Receptor-1 (VEGFR1), indicating a possible anti-angiogenic effect researchgate.netbiointerfaceresearch.com. In these in silico analyses, this compound exhibited a promising binding energy of approximately -9.0 kcal/mol for VEGFR1, comparable to other known inhibitors such as Cladribine and Etoposide researchgate.netbiointerfaceresearch.com. This suggests its capacity to inhibit the VEGF/VEGFR1 complex, which could lead to the suppression of angiogenesis and tumor development by depriving the tumor of essential oxygen and nutrients researchgate.netbiointerfaceresearch.com. VEGFR1, a member of the tyrosine kinase receptor family, plays a role in various biological processes, including chemotaxis, the secretion of inflammatory cytokines, and the recruitment of medullary progenitor cells to sites of injury biointerfaceresearch.com. Beyond VEGFR1, this compound has also shown an affinity towards family A protein G-coupled receptors, with an interaction probability of 63.9% biointerfaceresearch.com.

Interactions with Cellular Membranes and Lipids

Investigations into this compound's molecular interactions have revealed its direct engagement with cellular membranes and lipids. Studies utilizing model membranes composed of phospholipids (B1166683) demonstrate that this compound clearly interacts with lipids worldscientific.comege.edu.trresearchgate.netresearchgate.net. These interactions are more pronounced in multilamellar vesicles comprising short-chain phospholipids worldscientific.comege.edu.trresearchgate.netresearchgate.net. Research indicates that this compound tends to settle within the tail group region, specifically the hydrophobic part of lipids worldscientific.comege.edu.trresearchgate.netresearchgate.net. This interaction consequently influences the entire membrane structure, affecting the glycerol (B35011) backbones and head groups worldscientific.comege.edu.trresearchgate.netresearchgate.net. The highly lipid-soluble nature of this compound facilitates its distribution into lipid-rich tissues, including tumor tissues mims.comnih.gov.

Induction of Cell Death Pathways

This compound induces cytotoxicity in ovarian cancer cell lines caymanchem.com. Its cytotoxic effects are attributed to its active metabolites, which are thought to induce DNA cross-linking and damage patsnap.compatsnap.commdpi.com. This DNA damage disrupts crucial cellular processes such as DNA replication and transcription, leading to the inhibition of DNA and RNA synthesis, and ultimately culminating in programmed cell death (apoptosis) patsnap.compatsnap.commdpi.commedscape.com. Beyond apoptosis, this compound is also recognized for its ability to induce ferroptosis, an iron-dependent form of regulated cell death, through its inactivation of GPX4 and subsequent accumulation of lipid hydroperoxides nih.govcaymanchem.comaacrjournals.orgnih.govmdpi.comfrontiersin.orgmdpi.comscienceopen.comfocusbiomolecules.comoaepublish.comnih.govnih.govaacrjournals.org. Additionally, this compound has been shown to reduce colony survival in A204 human rhabdomyosarcoma cells in an NADP-dependent manner when a hepatic activating mixture (S-9) is present caymanchem.com. The combination of this compound with hydroxyapatite (B223615) nanoparticles has demonstrated enhanced anti-tumor effects, partly attributed to calcium ion-induced proapoptotic pathways, suggesting a potential synergistic mechanism mdpi.com.

Advanced Pharmacokinetic and Metabolic Research

Metabolic Transformation Pathways

Altretamine undergoes rapid and extensive demethylation in the liver, a process that is essential for its cytotoxic activity wikipedia.orge-lactancia.orgnih.gov. This biotransformation is primarily hepatic and involves the cytochrome P450 enzyme system nih.govpatsnap.com.

The metabolic breakdown of this compound begins with oxidative N-demethylation nih.govnih.govpharmacompass.com. This process leads to the formation of hydroxymethyl derivatives as intermediate compounds nih.govnih.gov. These hydroxymethylmelamines are widely believed to be responsible for the drug's cytotoxic and antitumor activities nih.govnih.govpharmacompass.comechemi.com. Additionally, these intermediates, along with formaldehyde (B43269), can generate electrophilic iminium species that are capable of forming covalent adducts with tissue macromolecules, including DNA wikipedia.orge-lactancia.org. While DNA and DNA-protein cross-linking have been demonstrated, the exact significance of these reactions to this compound's antitumor activity is still uncertain wikipedia.org.

The primary metabolites of this compound are pentamethylmelamine (B108020) and tetramethylmelamine wikipedia.orge-lactancia.orgmims.comdoctorabad.com. These N-demethylated homologues are formed through the extensive hepatic metabolism of the parent compound e-lactancia.orgmims.comnih.gov. Research in mice has indicated that the area under the concentration-versus-time curve (AUC) for tetramethylmelamine can be significantly higher (seven to ten times) than that of the parent this compound or pentamethylmelamine nih.gov.

This compound is well-absorbed following oral administration but undergoes rapid and extensive hepatic metabolism wikipedia.orge-lactancia.orgwikidoc.orgnih.gov. This significant first-pass effect leads to considerable variability in this compound plasma levels among patients e-lactancia.orgnih.gov. This variability has been identified as a significant challenge for the effective clinical use of the drug nih.govnih.gov.

Systemic Disposition and Elimination Research

Research into the systemic disposition of this compound highlights its distribution characteristics and plasma protein binding dynamics, which influence its availability at target sites and elimination e-lactancia.orgnih.gov.

Studies, including those in mice using C-ring-labeled this compound, have shown rapid tissue distribution, with maximum concentrations observed in organs within 30 minutes following intraperitoneal administration e-lactancia.orgdrugs.com. Excretory organs such as the liver and kidney, along with the small intestine, exhibit high concentrations of radioactivity e-lactancia.orgdrugs.commhmedical.com. In contrast, relatively low concentrations have been found in other organs, including the brain e-lactancia.orgdrugs.commhmedical.com. The high lipid solubility of this compound facilitates its distribution to tissues with high lipid content, such as omentum and subcutaneous tissues nih.govechemi.com.

Here is a summary of this compound and metabolite distribution in preclinical models:

Organ / TissueConcentration of Radioactivity (C-ring-labeled this compound in mice)
LiverHigh e-lactancia.orgdrugs.commhmedical.com
KidneyHigh e-lactancia.orgdrugs.commhmedical.com
Small IntestineHigh e-lactancia.orgdrugs.commhmedical.com
BrainRelatively low e-lactancia.orgdrugs.commhmedical.com
OmentumHigh (due to lipid solubility) nih.govechemi.com
Subcutaneous TissuesHigh (due to lipid solubility) nih.govechemi.com
All other organsRapid distribution, then relatively low e-lactancia.orgdrugs.com

This compound and its metabolites exhibit binding to plasma proteins e-lactancia.orgdrugs.com. The free fractions of this compound, pentamethylmelamine, and tetramethylmelamine indicate varying degrees of binding e-lactancia.orgnih.gov. Specifically, this compound itself shows high plasma protein binding, with a free fraction of 6% e-lactancia.orgnih.govechemi.comdrugs.com. Pentamethylmelamine has a free fraction of 25%, and tetramethylmelamine has a free fraction of 50% e-lactancia.orgnih.govechemi.comdrugs.com. In a mouse study, the plasma protein binding for this compound was reported as 94%, for pentamethylmelamine as 71%, and for tetramethylmelamine as 50% nih.gov.

Here is a summary of this compound and Metabolite Plasma Protein Binding:

CompoundFree Fraction (%) e-lactancia.orgnih.govechemi.comdrugs.comPlasma Protein Binding (%) (Mouse Study) nih.gov
This compound694
Pentamethylmelamine2571
Tetramethylmelamine5050

Excretion Patterns and Metabolite Profiling

This compound, also known as hexamethylmelamine (HMM), is extensively metabolized in the liver, primarily through N-demethylation reactions catalyzed by the cytochrome P450 enzyme system. This metabolic process is crucial for its cytotoxic effect. The N-demethylation leads to the formation of reactive intermediates such as formaldehyde and iminium ions, which can interact with cellular macromolecules like DNA, RNA, and proteins, causing damage to cancer cells drugbank.comwikipedia.orge-lactancia.orgpatsnap.compharmacompass.com.

Table 1: this compound Excretion and Metabolic Characteristics

CharacteristicDetailsSources
Primary MetabolismN-demethylation in the liver via cytochrome P450 system. drugbank.comwikipedia.orgpatsnap.com
Active MetabolitesPentamethylmelamine, Tetramethylmelamine. wikipedia.orge-lactancia.org
Excretion RoutePrimarily renal as N-demethylated homologues. drugbank.come-lactancia.orgpharmacompass.com
Unmetabolized Excretion<1% in urine within 24 hours. drugbank.come-lactancia.orgpharmacompass.com
Half-life (β-phase)4.7-10.2 hours. drugbank.come-lactancia.orgmhmedical.com
Protein Binding (Free %)This compound: 6%; Pentamethylmelamine: 25%; Tetramethylmelamine: 50%. e-lactancia.org
Total Urinary Recovery61% at 24 hours (radioactivity), 90% at 72 hours (radioactivity). e-lactancia.orgscbt.com
Tissue Distribution (Mice)Rapid, reaching maximum at 30 minutes in all organs; high concentrations in liver, kidney, and small intestine. e-lactancia.orgmhmedical.comscbt.com
Dialysis EffectivenessMinimally effective due to poor water solubility, minimal protein binding of this compound (though active metabolites are 25-50% bound), rapid distribution, and liver metabolism with renal excretion of metabolites. ufl.edu

Bioavailability Enhancement Strategies and Novel Formulations

This compound faces challenges in its formulation due to its poor aqueous solubility and low oral bioavailability, which can lead to variable plasma levels and limit its therapeutic efficacy e-lactancia.orgpharmacompass.comresearchgate.netnih.govtaylorandfrancis.comtandfonline.com. To address these issues, various novel drug delivery systems and formulation strategies have been investigated to enhance its solubility, improve absorption, and achieve more consistent pharmacokinetic profiles researchgate.nettaylorandfrancis.comualberta.catheinsightpartners.comjddtonline.info.

Solid Lipid Nanoparticles (SLNs) for Improved Oral Bioavailability

Solid Lipid Nanoparticles (SLNs) have emerged as a promising approach to improve the oral bioavailability of poorly water-soluble drugs like this compound researchgate.netnih.govtandfonline.comualberta.cajddtonline.infojddtonline.infojrespharm.com. SLNs are submicron-sized colloidal systems composed of a solid lipid matrix stabilized by surfactants and co-surfactants, offering advantages such as biocompatibility, stability, controlled drug release, and the ability to incorporate both lipophilic and hydrophilic drugs tandfonline.comjddtonline.infojrespharm.com.

Studies have shown that this compound-loaded SLNs can significantly enhance its oral bioavailability. For instance, an optimized this compound-loaded SLN formulation prepared by hot homogenization and ultrasonication exhibited a mean particle size of 100.6 ± 2.1 nm, with an entrapment efficiency of 93.21 ± 1.5% and drug loading of 1.15 ± 0.6% tandfonline.comjddtonline.info. Pharmacokinetic studies revealed that SLNs of this compound resulted in an average Cmax of 0.94 µg/ml, which was 2.47 times higher compared to the pure drug suspension. The area under the curve (AUCt) for SLNs was 150 minµgh/ml, significantly higher than the 54 minµgh/ml for pure this compound suspension, indicating enhanced absorption researchgate.netnih.gov. The drug release pattern from these SLNs was bi-phasic, characterized by an initial burst release followed by sustained drug release over 24 hours researchgate.netnih.govtandfonline.com. This improvement in oral bioavailability is attributed to the smaller particle size, higher entrapment efficiency, and enhanced aqueous solubility achieved through the SLN formulation researchgate.netnih.gov. The use of SLNs can also bypass pre-systemic metabolism and enhance gastric mucosa permeability, further contributing to improved oral absorption jddtonline.infojddtonline.info.

Table 2: Pharmacokinetic Parameters of this compound SLNs vs. Pure Drug

ParameterPure this compound SuspensionThis compound-loaded SLNsFold EnhancementSource
Cmax-0.94 µg/ml2.47 times higher researchgate.netnih.gov
AUCt54 minµgh/ml150 minµgh/ml~2.78 times higher researchgate.netnih.gov

Cyclodextrin (B1172386) Complexation and Inclusion Compounds

Cyclodextrins (CDs) and their derivatives are widely utilized as pharmaceutical excipients to enhance the aqueous solubility, physical-chemical stability, and bioavailability of poorly soluble drugs by forming inclusion complexes medcraveonline.comresearchgate.netmedcraveonline.comnih.gov. These macrocyclic compounds encapsulate hydrophobic drug molecules within their hydrophobic cavity, with the solubilizing effect derived from the hydrophilic outer surface of the CD molecules nih.gov.

For this compound, complexation with various cyclodextrins, such as epichlorohydrin-β-cyclodextrin (Epi-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), has been explored researchgate.nettaylorandfrancis.commedcraveonline.comresearchgate.netresearchgate.net. Studies have shown that inclusion complexes of this compound with Epi-β-CD, prepared by methods like kneading, co-evaporation, and freeze-drying, can significantly improve its aqueous solubility researchgate.netnih.govresearchgate.netresearchgate.net. For instance, a kneaded complex of this compound with Epi-β-CD demonstrated a maximum solubilizing efficiency of 82.63% in a 25 mM Epi-β-CD solution researchgate.netnih.govresearchgate.net. This complexation can lead to enhanced dissolution and improved oral bioavailability medcraveonline.comresearchgate.netmedcraveonline.com. Combining cyclodextrin complexation with SLN formulation has also shown synergistic effects in increasing drug release and skin permeation researchgate.net.

Hydroxyapatite (B223615) Nanoparticles for Drug Delivery

Hydroxyapatite nanoparticles (HA-NPs) represent another strategy for this compound delivery, aiming to enhance its anti-tumor activity and bioavailability nih.gov. Research suggests that this compound-loaded HA-NPs (ALT-HA-NPs) can maintain constant plasma drug levels and lead to increased half-life values. Comparing the area under the curve (AUC(0-t)) with extended Tmax values indicates a longer exposure of the body to the drug when delivered via HA-NPs, thus enhancing bioavailability nih.gov. The mechanism by which HA-NPs enhance this compound's action may involve calcium ion-induced proapoptotic pathways, with studies indicating that ALT-HA-NPs are effective even after 72 hours of treatment, possibly due to their slow dissolution, which leads to improved penetration and retention effects within cells nih.gov. High endosomal or lysosomal calcium ions may enable HA-NPs to bypass the phagocytic route and directly enter the cell nucleus nih.gov.

Theoretical Modeling of Encapsulation into Nanorings

Theoretical modeling, particularly using Density Functional Theory (DFT), has been employed to understand the encapsulation and interaction of this compound within various nanostructures, such as boron nitride (BN) and aluminum nitride (AlN) nanorings redalyc.orgtaylorandfrancis.comacs.orgtandfonline.comacs.orgiau.irgoogle.comresearchgate.netdntb.gov.uaresearchgate.net. This computational approach provides insights into the electronic and adsorption properties of this compound within these nano-cages tandfonline.comresearchgate.net.

Studies have investigated the encapsulation of this compound into BN nanorings [BNNR(9,9-5)] and AlN nanorings [AlNNR(9,9-5)] tandfonline.comresearchgate.net. The theoretical models, performed at the B3LYP/6-31G* level of theory in a solvent phase, suggest that the non-bonded interaction of this compound can significantly alter the electronic properties of these nanostructures tandfonline.com. For instance, the electronic spectra of this compound, BNNR/Altretamine, and AlNNR/Altretamine complexes have been calculated using Time-Dependent Density Functional Theory (TD-DFT) to examine adsorption effects tandfonline.comresearchgate.net.

Natural Bond Orbital (NBO) analysis has indicated that this compound, BNNR, and AlNNR can act as both electron donors and acceptors within these complexes, facilitating charge transfer between their bonding, antibonding, or non-bonding orbitals tandfonline.comresearchgate.netdntb.gov.uaresearchgate.net. Furthermore, theoretical results suggest that this compound exhibits stronger chemisorption with AlNNR compared to BNNR. AlNNR, possessing a lower energy gap (5.11 eV) compared to BNNR (6.24 eV), may be a more favorable option for this compound encapsulation tandfonline.com. The change in dipole moment after encapsulation also signifies charge transfer between this compound and the nanorings tandfonline.com. These findings suggest that BNNR(9,9-5) and AlNNR(9,9-5) could potentially serve as drug delivery systems for transporting this compound within biological systems tandfonline.comresearchgate.net.

Table 3: Theoretical Encapsulation Properties of this compound in Nanorings

Nanoring TypeEnergy Gap (eV)Chemisorption Energy (eV)Reactivity (η values)Dipole Moment Change (Debye)Source
BNNR(9,9-5)6.241.053.120.023 to 0.177 tandfonline.com
AlNNR(9,9-5)5.11-3.252.550.004 to 0.113 tandfonline.com

Preclinical and Translational Research Modalities

In Vitro Cytotoxicity and Selectivity Studies

Altretamine has demonstrated cytotoxic activity across various cancer cell lines. It induces cytotoxicity in an ovarian cancer cell line at a concentration of 10 µg/mL, leading to reduced radiolabeled thymidine (B127349) uptake, a measure of DNA synthesis inhibition fishersci.se. Furthermore, this compound at 100 µg/mL has been shown to reduce colony survival in A204 human rhabdomyosarcoma cells, a process that is nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP)-dependent and requires a hepatic activating mixture (S-9) fishersci.se.

A significant aspect of this compound's cytotoxic effect involves its role as a ferroptosis-inducing compound. At a concentration of 0.5 mM, this compound has been observed to inhibit glutathione (B108866) peroxidase 4 (GPX4), thereby inducing the accumulation of lipid-reactive oxygen species (ROS) in U-2932 cells without depleting glutathione (GSH) levels fishersci.se. This positions this compound as a class II ferroptosis inducer fishersci.se.

Novel formulations of this compound have also been explored for enhanced in vitro efficacy. For instance, this compound-loaded hydroxyapatite (B223615) nanoparticles (ALT-HA-NPs) exhibited cytotoxicity comparable to free this compound at a tenfold lower concentration in JURKAT E6.1 cell lines, suggesting a putative synergism between calcium ions from the carrier and the anticancer drug citeab.com.

Table 1: Select In Vitro Cytotoxicity Data for this compound

Cell Line / ModelConcentration / ConditionObserved EffectSnippet Index
Ovarian cancer cell line10 µg/mLInduces cytotoxicity; reduces thymidine uptake fishersci.se
A204 human rhabdomyosarcoma100 µg/mL + S-9 hepatic activating mixture (NADP-dependent)Reduces colony survival fishersci.se
U-2932 cells0.5 mMInhibits GPX4; induces lipid-ROS accumulation (ferroptosis) fishersci.se
JURKAT E6.1 cellsALT-HA-NPs (1/10th of free ALT concentration)Cytotoxicity comparable to free ALT citeab.com
JURKAT E6.1 cells (Free ALT)300 µg/mL96.7 ± 0.22% cytotoxicity (24h) citeab.com
JURKAT E6.1 cells (ALT-HA-NPs)300 µg/mL40.8 ± 1.99% cytotoxicity (24h) citeab.com

In Vivo Efficacy Models and Xenograft Studies

Preclinical in vivo studies have evaluated this compound's antitumor activity in various human carcinoma xenograft models. In a mouse model of M5076 murine reticulum cell sarcoma, this compound, administered at 150 mg/kg, effectively reduced tumor growth fishersci.se.

Further studies utilizing human carcinoma xenografts serially transplanted in nude mice provided more detailed insights into this compound's efficacy against different tumor types mims.com. In breast carcinoma xenografts, MX-1 and T-61 tumors showed complete regression following treatment with this compound (hexamethylmelamine, HMM) at doses of 75 mg/kg and 25 mg/kg, respectively mims.com. The Br-10 breast xenograft was sensitive to this compound, while MCF-7 and R-27 breast xenografts were found to be resistant at the maximum tolerated dose mims.com. Notably, this compound also demonstrated effectiveness against all tested human stomach and colon carcinoma xenografts, with particularly potent effects observed in St-4 (T/C% = 10.7) and Co-3 (T/C% = 31.5) xenografts mims.com.

Combinatorial approaches involving this compound have also been explored in vivo. In the MV522 lung tumor xenograft model, this compound exhibited synergistic or super-additive interaction when combined with irofulven, a DNA-damaging agent nih.gov. Moreover, in an Ehrlich's ascites model in Balb/c mice, this compound-loaded hydroxyapatite nanoparticles (ALT-HA-NPs) demonstrated a superior combined anticancer effect, capable of shrinking tumor size by six times compared to free this compound which achieved only a twofold reduction citeab.com.

Table 2: Select In Vivo Efficacy Data for this compound in Xenograft Models

Xenograft ModelAgent / CombinationDose / ConditionObserved EffectSnippet Index
M5076 murine reticulum cell sarcomaThis compound150 mg/kgReduced tumor growth fishersci.se
MX-1 breast carcinomaThis compound75 mg/kg (MTD) daily for 4 weeksComplete tumor regression mims.com
T-61 breast carcinomaThis compound25 mg/kg daily for 4 weeksComplete tumor regression; most potent antitumor effect mims.com
Br-10 breast carcinomaThis compoundMTDSensitive mims.com
MCF-7, R-27 breast carcinomaThis compoundMTDResistant mims.com
St-4 stomach carcinomaThis compoundNot specifiedEffective (T/C% = 10.7) mims.com
Co-3 colon carcinomaThis compoundNot specifiedEffective (T/C% = 31.5) mims.com
MV522 lung tumorThis compound + IrofulvenNot specifiedSynergistic or super-additive interaction nih.gov
Ehrlich's ascites model (Balb/c mice)ALT-HA-NPsNot specifiedTumor size shrunk by six times vs. free ALT (half reduction) citeab.com

Mechanisms of Drug Resistance and Sensitivity

The precise mechanism of action of this compound, also known as hexamethylmelamine, is not fully characterized wikipedia.orgciteab.comfishersci.cauni.lu. While it structurally resembles alkylating agents like triethylenemelamine, in vitro tests for direct alkylating activity of this compound and its metabolites have been negative citeab.comfishersci.cauni.lumims.com. However, it is theorized that its activated oxidative N-demethylation metabolites may form covalent bonds with DNA, leading to DNA damage and inhibition of DNA and RNA synthesis wikipedia.orgwikipedia.orguni.lu. Notably, this compound has shown efficacy in certain ovarian tumors that are resistant to classical alkylating agents citeab.comfishersci.cauni.lumims.comfishersci.com.

A key emerging understanding of this compound's cytotoxicity relates to its ability to induce ferroptosis, a form of iron-dependent cell death. This compound has been identified as a class II ferroptosis-inducing compound (FIN) because it directly inhibits glutathione peroxidase 4 (GPX4) activity, thereby causing the accumulation of lipid-reactive oxygen species (ROS) in tumor cells wikipedia.orgfishersci.semims.comfishersci.caciteab.com. This mechanism highlights a distinct pathway through which this compound may exert its antitumor effects.

This compound has been investigated in phase II clinical trials for the treatment of platinum-resistant and platinum-refractory epithelial ovarian carcinoma. In one multicentric phase II study, oral this compound was evaluated in women who had responded to first-line chemotherapy but relapsed within 6 to 12 months, indicative of platinum resistance wikipedia.orgwikipedia.org. Out of 26 evaluable patients, 9.7% (three patients) achieved a partial response, while eight patients experienced stable disease, and 15 had progressive disease wikipedia.orgwikipedia.org. The median time to progression was 10 weeks, and the median survival was 34 weeks wikipedia.orgwikipedia.org. Another Gynecologic Oncology Group (GOG) phase II trial specifically in platinum-refractory ovarian cancer reported a 10% objective response rate, consisting of one complete response and two partial responses, among 30 evaluable patients wikipedia.org.

While this compound offers an oral alternative for patients, particularly when socioeconomic factors are a concern, it is generally considered to have limited activity in patients with platinum-resistant recurrent ovarian cancer and is rarely effective in those with platinum-refractory disease wikipedia.orgwikipedia.orgwikipedia.org. It has shown more significant activity in platinum-sensitive ovarian cancers compared to platinum-resistant disease fishersci.com. GOG studies conducted in the 2000s for platinum-resistant ovarian cancers indicated that this compound, among other agents, showed response rates ranging from 5% to 15% mims.com.

Despite this compound's ferroptosis-inducing capabilities, cancer cells can develop protective mechanisms to evade this form of cell death. Emerging evidence indicates that tumor cells can acquire ferroptosis resistance through metabolic remodeling, particularly involving iron metabolism, anti-oxidative systems, and lipid metabolism fishersci.ca.

A key pathway implicated in conferring ferroptosis resistance is the nuclear factor erythroid 2-related factor 2 (NRF2) pathway citeab.com. Activation of NRF2, which controls the expression of antioxidant proteins, can lead to resistance to class I and II ferroptosis inducers, including this compound citeab.com. Inhibiting the NRF2 pathway has been shown to increase sensitivity to ferroptosis inducers in resistant cells citeab.com. Beyond the canonical system XC-/GSH/GPX4 axis, other significant pathways that negatively regulate ferroptosis sensitivity and contribute to oxidative homeostasis of membrane lipids include:

The Mevalonate-ferroptosis suppressor protein 1 (MVA-FSP1) axis citeab.com.

The GTP cyclohydrolase 1-Tetrahydrobiopterin (GCH1-BH4) axis citeab.com.

The peroxisome-ether-phospholipid axis citeab.com.

The acyl-CoA synthetase long-chain family member 3-monounsaturated fatty acids (ACSL3-MUFA) axis citeab.com.

The Liver kinase B1-AMP-activated protein kinase (LKB1-AMPK) axis citeab.com.

These emerging resistance pathways represent potential targets for future therapeutic strategies aimed at overcoming this compound resistance and enhancing its efficacy.

Development of Predictive Biomarkers for Response and Resistance

The identification and validation of predictive biomarkers are crucial for guiding patient selection and optimizing therapeutic outcomes in cancer treatment. In the context of this compound and ovarian cancer, the development of such biomarkers faces significant challenges. Despite the clear clinical benefit of utilizing markers that could predict improved response, the validation and reproducibility of these methods have been obstacles in their integration into clinical trials and practice nih.gov.

Ovarian cancer, in general, is noted to be lagging in the development of new predictive biomarkers compared to other solid tumors nih.gov. While biomarkers are broadly defined as characteristics that can be objectively measured to indicate biological processes, pathological processes, or pharmacological responses, specific, extensively validated predictive biomarkers for this compound's response or resistance have not been widely established or highlighted in the current preclinical and translational research landscape nih.govmdpi.comnih.gov. Future research is imperative to identify and validate such markers to enable more personalized and effective use of this compound.

Clinical Research Paradigms and Outcomes

Efficacy in Recurrent and Refractory Ovarian Carcinoma

Altretamine has been evaluated as a therapeutic agent for patients with recurrent epithelial ovarian cancer, particularly as a palliative option. oup.comnih.gov Its use has been studied in patients who have previously undergone at least one platinum-based chemotherapy regimen and have either relapsed or not achieved an adequate response. nih.gov

However, its efficacy appears to be limited in patients with platinum-resistant disease. oup.com A multicentric phase II trial evaluated oral this compound in women with epithelial ovarian carcinoma who had relapsed within 6 to 12 months of first-line chemotherapy. In this study of 31 eligible patients, a partial response was achieved by three patients (9.7% on an intent-to-treat basis), while eight patients had stable disease and 15 had progressive disease. nih.govresearchgate.net The median time to progression for this cohort was 10 weeks. nih.govresearchgate.net Despite low response rates in the platinum-resistant setting, some research suggests this compound can be a useful alternative for patients who prefer oral treatment. nih.gov

Case reports have also highlighted its potential, with instances of prolonged disease-free intervals in patients receiving it as a third-line salvage therapy. nih.govresearchgate.net One patient was reported to be disease-free for four years, and another for over seven years following the initiation of salvage therapy with this compound. nih.gov

Table 1: Summary of Single-Agent this compound Efficacy Studies in Recurrent Ovarian Cancer
Study FocusPatient PopulationKey Efficacy FindingsReference
Palliative Therapy17 patients with relapsed epithelial ovarian cancer, previously treated with platinum-based chemotherapy.35% achieved complete or partial remission; Median time to progression: 6.0 months. nih.gov
Platinum-Resistant Disease31 patients who relapsed within 12 months of first-line chemotherapy.9.7% achieved partial response; Median time to progression: 10 weeks. nih.govresearchgate.net
General Recurrent DiseasePatients with relapsed ovarian cancer.Response rates vary between 10% and 46%. oup.com
Salvage TherapyTwo patients with recurrent Stage IIIC ovarian cancer.Prolonged disease-free intervals (4 and 7+ years) as third-line therapy. nih.gov

This compound has also been incorporated into combination chemotherapy regimens. Evidence suggests that adding this compound to platinum-based induction therapies for advanced ovarian cancer may enhance long-term survival, particularly for patients with limited residual disease. nih.gov

Efficacy in Other Malignancies (e.g., Squamous Cell Carcinoma of the Cervix)

The efficacy of this compound has been investigated in malignancies other than ovarian cancer, such as squamous cell carcinoma of the cervix, though with limited success. A Phase II trial by the Gynecologic Oncology Group evaluated this compound in 32 women with advanced or recurrent squamous cell carcinoma of the cervix who had been previously treated. nih.gov Among the 26 patients evaluable for response, there were no objective responses observed, indicating a lack of utility for this agent in this specific patient population. nih.gov

Another randomized study compared Hexamethylmelamine (this compound) with Adriamycin and Cytoxan in 37 patients with evaluable recurrent squamous carcinoma of the cervix. nih.gov The results showed a 0% response rate (0 out of 14 patients) for Hexamethylmelamine, which was significantly lower than the 23.1% response rate for Cytoxan. nih.gov While this compound has shown some activity in small cell lung cancer, it is generally considered unlikely to have a significant clinical role in the management of non-ovarian cancers. nih.gov

Patient Stratification and Response Assessment Methodologies

The evaluation of treatment response in ovarian cancer clinical trials often relies on a combination of imaging techniques and tumor marker analysis.

The cancer antigen 125 (CA125) is a significant biomarker used in the management of ovarian cancer. nih.gov It plays a crucial role in monitoring response to therapy. aacrjournals.orgnih.gov For patients undergoing chemotherapy, a declining CA125 level provides reassurance that the tumor is responding to the treatment. aacrjournals.orgnih.gov Conversely, a rising CA125 level during treatment can signal the development of drug resistance, potentially leading to an earlier modification or cessation of an ineffective therapy than if assessment were based on clinical criteria alone. aacrjournals.org

CA125 is a valuable tool for measuring tumor response to chemotherapy and can define the date of disease progression. aacrjournals.org In the context of clinical trials, incorporating CA125 measurements is strongly recommended to define a date of disease progression for each patient. aacrjournals.org While routine monitoring of CA125 after primary therapy is a topic of discussion, it remains a useful marker for guiding further investigations and making decisions about subsequent treatments. stmjournals.insgo.org

Unexplored Therapeutic Applications and Drug Repurposing

Drug repurposing, the strategy of identifying new therapeutic uses for existing approved medications, offers a promising avenue for accelerating the development of new cancer treatments. oncozine.commassgeneral.org This approach leverages drugs with established safety profiles to address unmet medical needs. oncozine.commassgeneral.org

In this context, recent research has uncovered a previously unknown mechanism of action for this compound. It has been identified as a novel inhibitor of glutathione (B108866) peroxidase 4 (GPX4). researchgate.net This finding suggests that the antineoplastic effects of this compound may be, in part, mediated by a process called ferroptosis. Further investigation into its role in inducing ferroptosis in ovarian carcinoma is warranted and represents a potential area for therapeutic exploration. researchgate.net

Investigation in Inflammatory Conditions (e.g., Bowel Inflammation, Rheumatoid Arthritis)

A review of current medical literature and clinical trial databases indicates a notable lack of dedicated studies investigating the use of this compound for inflammatory conditions such as inflammatory bowel disease (IBD) or rheumatoid arthritis (RA). The primary focus of this compound research and its clinical application has remained in the realm of oncology, specifically for certain types of cancer.

Inflammatory conditions like IBD and RA are characterized by chronic inflammation driven by complex immune responses. Treatment strategies for these diseases have evolved significantly, with a focus on targeted therapies that modulate specific inflammatory pathways. While researchers are continually exploring new therapeutic options and repurposing existing drugs, there is no substantial evidence to date from clinical trials that supports the investigation of this compound for these conditions. The mechanisms of action of current treatments for rheumatoid arthritis, for instance, often involve targeting specific cytokines or immune cells involved in the inflammatory cascade.

Future research could potentially explore if this compound's mechanism, which involves the production of reactive metabolites that can damage cellular macromolecules, might have any effect on the rapidly dividing immune cells that contribute to chronic inflammation. patsnap.commhmedical.com However, without specific preclinical or clinical studies, its role in treating inflammatory diseases remains purely speculative.

Repurposing through Systems Biology and Computational Approaches

Drug repurposing, also known as drug repositioning, is an increasingly important strategy in pharmaceutical research that identifies new therapeutic uses for existing, approved drugs. nih.gov This approach can significantly reduce the time and cost of drug development because the safety and pharmacokinetic profiles of these drugs are already well-established. nih.govnih.gov For a drug like this compound, which has a known mechanism and a history of clinical use, these modern approaches could unlock new therapeutic possibilities.

Systems biology and computational methods are at the forefront of drug repurposing efforts. nih.gov These approaches utilize large datasets and advanced algorithms to predict new drug-disease relationships. Methodologies commonly employed include:

Signature Matching: This technique compares the gene expression signatures of a disease with the gene expression changes induced by a drug. The underlying hypothesis is that if a drug induces a gene expression profile that is the opposite of the disease's signature, it may have a therapeutic effect. nih.gov

Network-Based Approaches: In this method, researchers construct complex networks that map the interactions between drugs, their protein targets, and disease-related genes within the context of biological pathways. nih.gov By analyzing these networks, potential new uses for a drug can be identified based on its interactions within the broader biological system. nih.gov

These computational strategies allow for the high-throughput screening of thousands of existing drugs against numerous disease profiles, vastly accelerating the initial stages of drug discovery. bioinformatics.csiro.au The process typically involves integrating various types of data, as illustrated in the table below.

Data TypeDescriptionRole in Repurposing
Genomic Data Information on genes associated with specific diseases.Identifies disease-specific targets and pathways.
Transcriptomic Data Gene expression profiles from diseased and healthy tissues, and from cells treated with drugs.Used in signature matching to find drugs that reverse disease-related gene expression changes.
Proteomic Data Information on the proteins targeted by a drug and their role in cellular processes.Helps to build interaction networks and understand a drug's mechanism of action.
Chemical Structure Data The three-dimensional structure of a drug molecule.Allows for the prediction of new targets based on structural similarity to other drugs.
Clinical Data Information from clinical trials and patient records, including observed side effects."Off-label" effects can sometimes suggest new therapeutic uses.

While specific computational studies focused on repurposing this compound for inflammatory diseases are not prominent in the literature, the framework for such an investigation exists. A hypothetical computational study could, for example, analyze the transcriptomic data from synovial tissue in rheumatoid arthritis patients and compare it to the known gene expression changes induced by this compound. If a significant inverse correlation is found, it could provide a rationale for further preclinical investigation.

The ultimate goal of these in silico methods is to generate promising hypotheses that can then be validated through traditional experimental and clinical research, potentially expanding the therapeutic arsenal (B13267) for a wide range of diseases. nih.govnih.gov

Advanced Synthetic Methodologies and Analog Development

Optimized Synthesis Pathways

The industrial production of altretamine has benefited from optimized synthetic routes that prioritize yield, cost-effectiveness, and scalability. The foundational approach involves the strategic manipulation of cyanuric chloride.

Conversion of Cyanuric Chloride Derivatives

The primary and most established method for synthesizing this compound is through the nucleophilic substitution of the chlorine atoms on a cyanuric chloride core with dimethylamine. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a cost-effective and readily available starting material. connectjournals.comresearchgate.net The three chlorine atoms on the triazine ring can be sequentially substituted by reacting cyanuric chloride with an excess of dimethylamine. connectjournals.com

Early synthetic methods, such as the one reported by D.W. Kaiser, involved the reaction of cyanuric chloride with aqueous dimethylamine and sodium hydroxide in acetone. connectjournals.com However, this method suffered from low yields, typically around 37%, and a complicated multi-step process for handling and purification. connectjournals.com

More recent optimizations have focused on improving the reaction conditions to achieve higher yields and simplify the procedure. An improved one-pot synthesis involves the dimethylamination of cyanuric chloride using a 40% aqueous solution of dimethylamine in the presence of a base like sodium hydroxide or potassium hydroxide in a solvent such as acetone or 1,4-dioxan. connectjournals.comresearchgate.netingentaconnect.combenthamdirect.com These optimized, single-step procedures have successfully increased the yield of this compound to as high as 90-91%. connectjournals.com

Below is a table summarizing various synthetic approaches for this compound from cyanuric chloride:

Starting MaterialReagentsSolventKey ConditionsYield (%)Reference
Cyanuric ChlorideDimethylamine, Sodium HydroxideAcetoneMulti-step37 connectjournals.com
Cyanuric Chloride40% aq. Dimethylamine, Sodium HydroxideAcetoneOne-pot90 connectjournals.com
Cyanuric Chloride40% aq. Dimethylamine, Potassium Hydroxide1,4-DioxanOne-potHigh researchgate.netingentaconnect.combenthamdirect.com

Scale-Up and Industrial Feasibility Studies

The economic viability of this compound production hinges on the scalability and industrial feasibility of its synthesis. The optimized one-pot synthesis methods are particularly advantageous for large-scale production due to their simplicity, reduced number of handling steps, and significantly higher yields. connectjournals.com These factors contribute to a more economically competitive and efficient industrial process. connectjournals.com The use of inexpensive and commercially available starting materials, like cyanuric chloride and dimethylamine, further enhances the industrial appeal of these optimized pathways. connectjournals.com

Studies have demonstrated that these modern synthetic routes are not only high-yielding but also easily scalable, making them suitable for meeting the demands of pharmaceutical production. The reduction in total preparation time and the elimination of toxic or expensive reagents in some of the optimized procedures are also crucial considerations for industrial applications. connectjournals.com

Rational Design of this compound Analogues

The quest for improved anticancer agents has led to the rational design and synthesis of numerous this compound analogs. These efforts are largely guided by an understanding of the structure-activity relationships of triazine derivatives.

Structure-Activity Relationship (SAR) Studies of Triazine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For triazine derivatives, SAR studies have provided valuable insights into the features necessary for potent antitumor activity. researchgate.netnih.govmdpi.com

Key findings from SAR studies on antitumor triazine derivatives include:

Substitution Pattern: The nature and position of substituents on the triazine ring significantly impact cytotoxicity. nih.gov Trisubstituted s-triazine derivatives have often demonstrated more potent anticancer activities compared to their di-substituted counterparts. researchgate.net

Amino Group Modifications: Alterations to the amino groups attached to the triazine core can modulate activity. For instance, incorporating cyclic amino groups like piperidine or morpholine can enhance antitumor effects. researchgate.netnih.gov

Introduction of Different Moieties: The introduction of various chemical moieties, such as pyrazole, sulfonamide, or Schiff bases, has led to the discovery of novel triazine derivatives with significant anticancer activity against a range of cancer cell lines. nih.govrsc.orgacs.org

The following table presents a selection of triazine derivatives and their reported cytotoxic activities, illustrating key SAR findings.

CompoundR1R2R3Cancer Cell LineIC50 (µM)Reference
Analog 1 -N(CH3)2-N(CH3)2MorpholinoPA-1 (Ovarian)Potent researchgate.net
Analog 2 -N(CH3)2-N(CH3)2MorpholinoHT-29 (Colon)Potent researchgate.net
Compound 4b PiperidinoBenzylaminop-Cl-benzylidineMCF-7 (Breast)3.29 nih.gov
Compound 4b PiperidinoBenzylaminop-Cl-benzylidineHCT-116 (Colon)3.64 nih.gov
Compound 5f Pyrazole derivative--Multiple0.395 (EGFR) rsc.org
Compound 5g Pyrazole derivative--Multiple0.287 (EGFR) rsc.org
Compound 5h Pyrazole derivative--Multiple0.229 (EGFR) rsc.org

Development of Novel Antitumor Triazine Derivatives

Building on SAR insights, researchers have successfully developed novel triazine derivatives with promising antitumor profiles. For example, a series of 1,3,5-triazine-based pyrazole derivatives demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. rsc.org Several of these compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, including breast, liver, colorectal, and prostate cancers. rsc.org

Similarly, the synthesis of sulfonamide-triazine hybrid molecules has yielded compounds with significant inhibitory activity against phosphoinositol 3-kinases (PI3Kα), another important cancer-related enzyme. acs.org Furthermore, new series of 1,3,5-triazine Schiff base derivatives have shown potent anti-proliferative activity against human breast and colon cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov These examples highlight the continuous efforts to expand the chemical space of triazine-based anticancer agents.

Computational Chemistry and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery and development, including the design of novel this compound analogs. nih.govxtalpi.com Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict the biological activity of new compounds and to understand their interactions with molecular targets. researchgate.netresearchgate.netjapsonline.com

Molecular docking studies help to visualize and predict the binding modes of triazine derivatives within the active sites of target proteins, such as kinases or dihydrofolate reductase (hDHFR). researchgate.netjapsonline.commdpi.com This information is crucial for designing new analogs with improved binding affinity and selectivity. For instance, docking studies have been used to understand the interactions of novel 1,3,5-triazine derivatives with the EGFR kinase domain, providing a rationale for their observed inhibitory activity. rsc.org

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA), are used to build predictive models that correlate the three-dimensional properties of molecules with their biological activities. researchgate.net These models can then be used to virtually screen new analog designs and prioritize the most promising candidates for synthesis and biological evaluation. researchgate.net By leveraging these computational approaches, researchers can accelerate the design-synthesis-testing cycle and more efficiently identify novel antitumor triazine derivatives with enhanced therapeutic potential.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools utilized in the development of novel therapeutic agents, including analogs of the anticancer drug this compound. These methods provide insights into the molecular interactions between a ligand, such as an this compound analog, and its biological target, typically a protein or nucleic acid. This information is crucial for predicting the binding affinity and specificity of new compounds, thereby guiding the design of more effective and selective drug candidates.

In the context of this compound and its structural class of s-triazine derivatives, molecular docking studies have been employed to explore their binding to various cancer-related targets. digitellinc.com For instance, researchers have used docking simulations to predict the binding modes of novel s-triazine compounds with targets such as protein kinases, which are often dysregulated in cancer. nih.govmdpi.com The process involves generating a three-dimensional model of the target protein and computationally placing the this compound analog into the binding site. Scoring functions are then used to estimate the binding affinity based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. These studies have helped in identifying key structural features of s-triazine derivatives that are essential for potent anticancer activity. digitellinc.com

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor interactions. nih.gov These simulations model the movement of atoms and molecules over time, providing a deeper understanding of the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov For s-triazine derivatives, MD simulations can reveal how the molecule and its target adapt to each other, the role of solvent molecules in the binding process, and the energetic contributions of different types of interactions. princeton.edu This level of detail is invaluable for optimizing the structure of this compound analogs to enhance their binding affinity and residence time at the target site. For example, MD simulations can help in designing analogs that form more stable hydrogen bonds or have improved hydrophobic interactions within the binding pocket of a target protein. princeton.edu

The insights gained from these computational approaches can be used to create a structure-activity relationship (SAR) profile, which correlates the chemical structure of the this compound analogs with their biological activity. This information guides medicinal chemists in synthesizing new derivatives with improved pharmacological properties.

Table 1: Application of Molecular Docking in the Study of s-Triazine Derivatives

Target Proteins-Triazine Derivative TypeKey Findings from Docking
Protein KinasesSubstituted s-triazinesIdentification of key hydrogen bond interactions and hydrophobic contacts within the ATP-binding site.
DNAThis compoundPrediction of minor groove binding, with a preference for A-T rich sequences. nih.govresearchgate.net
Estrogen and Progesterone Receptorss-Triazine derivativesElucidation of binding modes that could explain selective activity against hormone receptor-positive breast cancer cells. digitellinc.com

Quantum Chemical Studies for Interaction Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules like this compound. researchgate.net These methods are instrumental in analyzing the intricate interactions between this compound and its biological targets at an atomic and electronic level.

One area where quantum chemical studies have been applied is in understanding the non-covalent interactions that govern the binding of this compound to biomolecules. For example, DFT calculations have been used to investigate the influence of cation-π interactions on the electronic properties of this compound when it complexes with various metal cations. researchgate.net These studies reveal how the distribution of electron density in the this compound molecule changes upon interaction, which can have significant implications for its binding affinity and reactivity in a biological environment. researchgate.net The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the charge transfer processes that occur during complexation. researchgate.net

Furthermore, quantum chemical methods are employed to elucidate the nature of this compound's interaction with DNA. While the precise mechanism of action of this compound is not fully understood, it is believed to involve interactions with DNA. researchgate.net Theoretical investigations have explored the binding of this compound to stacked DNA base pairs, calculating interaction energies and analyzing the role of hydrogen bonding and dispersion forces. researchgate.net These studies can help to identify the most stable conformations of the this compound-DNA complex and provide a rationale for its observed binding preferences. For instance, it has been suggested that the N-demethylation of this compound can generate reactive intermediates that form covalent bonds with DNA. researchgate.net

Quantum mechanics/molecular mechanics (QM/MM) is a hybrid approach that combines the accuracy of quantum mechanics for the reactive part of a system (e.g., this compound and the immediate binding site) with the efficiency of molecular mechanics for the larger biological environment (e.g., the rest of the protein or DNA). researchgate.net This method can be used to model chemical reactions and to obtain a more accurate description of the interaction energies and geometries in complex biological systems.

Table 2: Key Parameters from Quantum Chemical Studies of this compound Interactions

Interaction StudiedQuantum Chemical MethodKey Parameters CalculatedInsights Gained
This compound-Cation InteractionDensity Functional Theory (DFT)Interaction energies, charge transfer, HOMO-LUMO gapUnderstanding the influence of metal ions on the electronic structure and stability of this compound. researchgate.net
This compound-DNA Base Pair StackingDensity Functional Theory (DFT)Interaction energies, dipole moments, polarizability, Natural Bond Orbital (NBO) analysisElucidation of the forces stabilizing the interaction of this compound with DNA base pairs. researchgate.net
Encapsulation of this compoundDensity Functional Theory (DFT)Encapsulation energy, non-covalent interaction analysisInvestigating the potential of nanocapsules for drug delivery and reducing neurotoxicity. worldscientific.com

Toxicological and Adverse Event Research: Mechanisms and Mitigation

Neurological Toxicity Investigations

Neurological toxicity is a significant concern with altretamine treatment, and regular neurologic examinations are recommended during its administration doctorabad.comdrugs.com. The neurotoxicity can manifest as both peripheral neuropathy and central nervous system (CNS) symptoms such as mood disorders, ataxia, dizziness, and vertigo rxlist.commedicinenet.com. Research indicates that these symptoms are generally reversible upon discontinuation of the drug doctorabad.commedicinenet.com. The incidence and severity of neurotoxicity appear to be related to the administration schedule, with continuous high-dose daily regimens being more likely to cause symptoms than intermittent schedules doctorabad.commedicinenet.com.

The precise pathophysiological mechanism by which this compound induces peripheral neuropathy is not fully understood wikipedia.orgpatsnap.com. However, it is characterized as a toxic peripheral neuropathy, which typically involves a length-dependent, symmetric sensory polyneuropathy with potential motor involvement aapmr.org. The prevailing theory is that toxic agents can interfere with essential neuronal processes like axonal transport or energy metabolism, leading to axonal degeneration that primarily affects the distal nerve segments aapmr.org. For many chemotherapy agents, proposed mechanisms include direct damage to mitochondria within neurons, disruption of the neuronal cytoskeleton, and impairment of ion channel function, which can lead to nerve hyperexcitability mdpi.comresearchgate.net. While the exact pathway for this compound is not definitively established, its neurotoxic effects are a critical area of ongoing investigation aapmr.org.

Studies have explored the use of concomitant medications to mitigate this compound-induced neurotoxicity. The most notable interaction is with pyridoxine (vitamin B6). Research from a randomized trial indicated that the administration of pyridoxine alongside an this compound and cisplatin (B142131) regimen significantly reduced the incidence of neurotoxicity rxlist.comdrugs.com. However, this same study revealed that pyridoxine adversely affected the duration of the response to the chemotherapy rxlist.comdrugs.com. This finding suggests a potential interference of pyridoxine with the antitumor activity of this compound and/or cisplatin, leading to recommendations to avoid their co-administration until further data are available wikipedia.orgdrugs.com. The mechanism of this interaction has not been definitively established drugs.com.

Concomitant MedicationEffect on this compound-Induced Neurological ToxicityImpact on Therapeutic Efficacy
Pyridoxine (Vitamin B6) Significantly reduced neurotoxicity rxlist.comdrugs.com.Adversely affected response duration; potentially decreased therapeutic efficacy rxlist.comdrugs.commedindia.net.

Hematological and Gastrointestinal Toxicity Research

This compound administration is associated with dose-related myelosuppression and frequent gastrointestinal side effects nih.govnih.gov.

Hematological Toxicity: Research shows that this compound causes mild to moderate myelosuppression doctorabad.comrxlist.com. This can lead to a decrease in blood cell counts, including leukopenia (low white blood cells), thrombocytopenia (low platelets), and anemia (low red blood cells) mhmedical.comoncolink.org. Consequently, monitoring of peripheral blood counts is a standard part of management for patients receiving this compound doctorabad.comdrugs.com.

Gastrointestinal Toxicity: Nausea and vomiting are the most common gastrointestinal toxicities observed with this compound, occurring frequently with continuous high-dose daily administration rxlist.comnih.gov. These symptoms tend to have a gradual onset rxlist.com. While often manageable, in some cases, gastrointestinal intolerance can be a reason for treatment interruption medscape.com.

Drug-Drug Interaction Profiling and Mechanisms

This compound's metabolic pathway and cytotoxic nature create a potential for significant drug-drug interactions. These interactions can alter its efficacy and toxicity profile.

This compound undergoes extensive metabolism in the liver, primarily through N-demethylation mediated by the cytochrome P450 (CYP450) enzyme system wikipedia.orgnih.gov. This metabolic pathway is a key site for drug interactions.

Cimetidine: Cimetidine is an inhibitor of microsomal drug metabolism, including certain CYP450 enzymes rxlist.comnih.gov. In animal models, the concurrent administration of cimetidine was found to increase the half-life and toxicity of this compound drugs.comrxlist.com. This is attributed to cimetidine's ability to inhibit the metabolism of this compound, leading to higher plasma concentrations of the drug drugbank.com.

Monoamine Oxidase (MAO) Inhibitors: Co-administration of this compound with MAO inhibitors has been reported to cause severe orthostatic hypotension, particularly in older patients doctorabad.comrxlist.com. MAO inhibitors are a class of antidepressants that can have complex interactions with other drugs nih.gov. The exact mechanism for this specific interaction with this compound is not fully elucidated but necessitates avoiding this combination doctorabad.comnih.gov.

Interacting Drug ClassRepresentative Drug(s)Mechanism of InteractionClinical Consequence
CYP450 Inhibitor CimetidineInhibition of microsomal drug metabolism drugs.comrxlist.com.Increased this compound half-life and toxicity drugs.comrxlist.com.
MAO Inhibitors Isocarboxazid, Phenelzine, Selegiline, TranylcypromineUnknownSevere orthostatic hypotension doctorabad.comrxlist.com.

When used in combination with other antineoplastic agents, this compound can contribute to cumulative toxicity.

Combined Cytotoxicity: this compound is often used in combination chemotherapy regimens nih.gov. When combined with other cytotoxic agents that also cause myelosuppression, such as cisplatin or cyclophosphamide, there is an increased risk of additive bone marrow depression nih.govdrugbank.com.

Immunosuppressive Activities: this compound may enhance the immunosuppressive effects of other medications drugbank.com. For instance, its use with drugs like cyclosporine or various monoclonal antibodies could potentially lead to a greater degree of immunosuppression, increasing the risk of infection drugbank.com.

Molecular-Level Interactions with Model Membranes

Research into the molecular interactions of this compound with model biological membranes has utilized spectroscopic and calorimetric techniques to elucidate its effects on lipid bilayers. worldscientific.comworldscientific.com These studies are crucial for understanding the compound's mechanism of action at a fundamental level. By examining model membranes composed of phospholipids (B1166683) with varying acyl chain lengths, researchers have characterized how this compound partitions into and perturbs the lipid environment. worldscientific.comworldscientific.com

A key study employed Fourier transform-infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) to analyze the interaction between this compound and multilamellar vesicles (MLVs). worldscientific.comworldscientific.comresearchgate.net The results indicated that this compound clearly interacts with the lipids, with more pronounced effects observed in membranes made from phospholipids with shorter acyl chains. worldscientific.comresearchgate.net

Calorimetric data from these investigations revealed that this compound influences the phase transition properties of the lipid bilayers. The introduction of this compound to model membranes composed of dipalmitoylphosphatidylcholine (DPPC) and dimyristoylphosphatidylcholine (DMPC) leads to changes in the main phase transition temperature (Tm) and the enthalpy (ΔH) of the transition. These alterations suggest that this compound modifies the physical properties and dynamics of the lipid bilayers. researchgate.net

Spectroscopic analysis further supports these findings, suggesting that this compound localizes within the hydrophobic tail group region of the phospholipids. worldscientific.comresearchgate.net This insertion into the core of the membrane affects the entire structure, including the glycerol (B35011) backbone and the head groups of the lipids. worldscientific.comresearchgate.net The interaction is dependent on temperature and the concentration of this compound. worldscientific.com

Table 1: Summary of this compound's Effects on Model Phospholipid Membranes

Technique UsedModel MembraneKey Research Finding
Differential Scanning Calorimetry (DSC)Dipalmitoylphosphatidylcholine (DPPC)Alters the main phase transition temperature (Tm) and enthalpy (ΔH), indicating a change in membrane physical properties. researchgate.net
Differential Scanning Calorimetry (DSC)Dimyristoylphosphatidylcholine (DMPC)Perturbs the phase transition profile, with more significant interactions noted in shorter-chain phospholipids. worldscientific.comresearchgate.net
Fourier Transform-Infrared Spectroscopy (FTIR)Multilamellar Vesicles (MLVs)Indicates this compound settles into the hydrophobic tail region of the lipids, affecting the glycerol backbone and head groups. worldscientific.comresearchgate.net

Future Research Trajectories and Collaborative Initiatives

Integration of Omics Data for Personalized Therapy Development

The advent of high-throughput omics technologies—genomics, transcriptomics, proteomics, and metabolomics—has opened new avenues for personalizing cancer therapy. The application of these technologies to altretamine therapy, however, remains an area with significant potential for exploration.

Pharmacogenomics and Predictive Biomarkers: The metabolism of this compound is known to be dependent on cytochrome P450 (CYP) enzymes. wikipedia.org Genetic variations, or polymorphisms, in CYP genes can lead to inter-individual differences in drug metabolism, affecting both the efficacy and toxicity of a drug. medlineplus.govdrugs.com Future research could focus on identifying specific single nucleotide polymorphisms (SNPs) in CYP genes that influence the metabolism of this compound. Such findings could lead to the development of genetic tests to predict a patient's response to this compound, allowing for dose adjustments or the selection of alternative therapies for those predicted to be poor metabolizers. While the concept of using genetic markers to predict treatment response is well-established for other chemotherapeutic agents, its specific application to this compound is a promising field for future investigation. medscape.commayoclinic.org

Currently, there is a lack of established predictive biomarkers for this compound response in ovarian cancer. drugbank.com Research into the genomic and proteomic profiles of tumors that respond well to this compound versus those that are resistant could uncover novel biomarkers. This could involve analyzing gene expression patterns or protein signatures that correlate with treatment outcomes. nih.gov

Advanced Delivery Systems and Nanotechnology Applications in Oncology

Overcoming the limitations of conventional drug delivery, such as poor solubility and non-specific targeting, is a key focus of modern pharmaceutical research. Nanotechnology offers promising solutions to enhance the therapeutic index of anticancer drugs like this compound.

Solid Lipid Nanoparticles (SLNs): Due to its poor aqueous solubility, this compound's bioavailability can be limited. nih.gov Researchers have successfully prepared and optimized this compound-loaded solid lipid nanoparticles (SLNs). nih.gov These SLNs have demonstrated the potential to improve the delivery of this compound.

Below is a table summarizing the characteristics of an optimized this compound-loaded SLN formulation:

CharacteristicValue
Mean Particle Size100.6 ± 2.1 nm
Entrapment Efficiency (% EE)93.21 ± 1.5 %
Drug Loading (% DL)1.15 ± 0.6 %

Data from a study on the preparation and optimization of this compound-loaded solid lipid nanoparticles. nih.gov

Hydroxyapatite (B223615) Nanoparticles: Another innovative approach involves the use of bioactive hydroxyapatite nanoparticles (HA-NPs) to deliver this compound. A recent study demonstrated that this compound-loaded HA-NPs exhibited superior combined anticancer effects compared to the free drug. nih.gov The study suggested a synergistic effect between the calcium ions released from the HA-NPs and the cytotoxic action of this compound. nih.gov

The following table details the properties of the developed this compound-loaded hydroxyapatite nanoparticles:

PropertyValue
Particle Size156 ± 10.86 nm
Entrapment Efficiency (% EE)96.27 ± 6.78 %
Drug Loading (% DL)8.2 %

Data from a study on the combined anti-tumor efficacy of bioactive hydroxyapatite nanoparticles loaded with this compound. nih.gov

These nanotechnology-based delivery systems hold the potential to improve drug solubility, provide sustained release, and enhance the anti-tumor activity of this compound. nih.govnih.gov

Exploration of Novel Combination Therapies and Synergistic Interactions

The utility of this compound is often realized in combination with other cytotoxic agents. wikipedia.orgupmc.com Future research will likely focus on identifying novel drug combinations that exhibit synergistic effects, leading to improved treatment outcomes and potentially overcoming drug resistance.

Combination with Platinum-Based Agents: this compound has a history of being used in combination with platinum-based drugs like cisplatin (B142131) in the treatment of advanced ovarian cancer. nih.govexelixismedicalaffairs.com While this combination has shown efficacy, further studies are needed to optimize dosing schedules and better understand the mechanisms of synergy and resistance.

Synergistic Interaction with Irofulven: A preclinical study investigating the antitumor activity of irofulven in combination with various DNA damaging agents found a synergistic interaction with this compound. The study suggested that the enhanced antitumor activity may stem from the nucleotide excision repair system being overwhelmed at two distinct points. This finding opens the door for clinical investigation of this novel combination.

The following table summarizes key findings from a study on the synergistic interaction of irofulven and this compound:

CombinationEffectProposed Mechanism
Irofulven + this compoundSynergistic or super-additive interaction in vivoOverwhelming the nucleotide excision repair system

Based on a study of irofulven in combination with other DNA damaging agents.

Future research will likely explore combinations of this compound with other targeted therapies and immunotherapies to further enhance its anti-cancer activity.

Global Research Consortia and Data Sharing Platforms in Oncology

The complexity of cancer necessitates large-scale collaborative efforts to accelerate research and improve patient outcomes. Global research consortia and data sharing platforms play a crucial role in pooling resources, standardizing data, and facilitating collaborative analysis.

Leveraging Existing Platforms: Several initiatives have been established to promote the sharing of clinical trial data in oncology. Platforms such as Project Data Sphere, an independent initiative of the CEO Roundtable on Cancer, provide a space for researchers to share, integrate, and analyze historical patient-level data from cancer clinical trials. Other collaborative efforts, like those facilitated by TransCelerate BioPharma, also aim to enhance clinical trial design and execution through data sharing.

While these platforms hold immense potential for advancing cancer research, the specific inclusion and analysis of this compound-related data within these consortia are not widely documented. Future initiatives could focus on contributing historical this compound clinical trial data to these platforms. This would enable researchers to conduct meta-analyses, identify predictive markers of response, and explore new therapeutic hypotheses for this established drug.

Fostering Collaborative Research: The establishment of research consortia specifically focused on repurposing and optimizing the use of established anticancer agents like this compound could be highly beneficial. Such consortia could bring together academic researchers, clinicians, and pharmaceutical companies to design and conduct innovative clinical trials, including those incorporating omics-based patient stratification and novel drug combinations.

The future of this compound research lies in a multi-faceted approach that embraces personalized medicine, innovative drug delivery technologies, strategic combination therapies, and collaborative data sharing. By pursuing these research trajectories, the full therapeutic potential of this important anticancer agent can be realized for the benefit of patients with ovarian and other cancers.

Q & A

Q. What are the critical safety protocols for handling Altretamine in laboratory settings?

this compound requires strict safety measures due to its acute toxicity (oral LD₅₀: 350 mg/kg in rats) and carcinogenic potential . Researchers must:

  • Use NIOSH-approved respirators, chemical-resistant gloves, and lab coats during handling .
  • Store in tightly sealed containers at -25°C to -15°C to prevent degradation .
  • Employ local exhaust ventilation to limit airborne exposure below recommended thresholds .
  • Decontaminate spills with inert absorbents and avoid contact with acids or oxidizers, which may produce toxic gases .

Q. How can UV spectrophotometry be optimized for dissolution testing of this compound formulations?

Based on pharmacopeial methods:

  • Use Apparatus I (basket) at 100 rpm with hydrochloric acid (0.009% for tablets; 0.09% for capsules) as the dissolution medium .
  • Sample at 30 minutes and measure absorbance at 241 nm, ensuring linearity within 1.27–8.48 µg/mL (r² = 0.9999) .
  • Validate recovery rates (99.1–101.1%) and precision (RSD <1%) using spiked samples .

Q. What toxicological profiles should guide in vivo studies involving this compound?

Key data include:

  • Acute toxicity: Mouse intraperitoneal LD₅₀ = 200 mg/kg; human toxic dose (TDLO) = 8 mg/kg .
  • Chronic effects: Bone marrow suppression, neurotoxicity (seizures, dizziness), and renal/hepatic impairment observed in clinical studies .
  • Reproductive risks: Classified as a potential teratogen and fertility inhibitor .

Advanced Research Questions

Q. How can researchers address conflicting data on this compound’s synergy with other anticancer agents?

  • Experimental design : Use xenograft models (e.g., MV522 lung tumors) to test combinations. For example, this compound (100–133 mg/kg, intraperitoneal) with Irofulven showed enhanced efficacy via DNA damage synergy .
  • Data analysis : Apply isobolographic analysis to distinguish additive vs. synergistic effects and validate with dose-response curves .

Q. What methodological challenges arise in detecting nitrosamine impurities in this compound-based formulations?

  • Sensitivity requirements : Analytical methods must achieve limits of quantification (LOQ) aligned with EMA’s acceptable nitrosamine intake thresholds (e.g., <0.03 ppm) .
  • Standard synthesis : If nitrosamine standards are unavailable, justify impurity absence via stability studies, structural reactivity analyses, and literature-based risk assessments .
  • Validation : Include forced degradation studies (e.g., heat, light) to confirm method robustness .

Q. How can novel this compound conjugates improve tumor targeting while minimizing toxicity?

  • Synthesis strategies : Link this compound to phosphonates (e.g., 6-(isothiocyanatohexyl)phosphonates) via carbodiimide coupling, enhancing cellular uptake and tumor selectivity .
  • In vitro validation : Test conjugates against ovarian cancer cell lines (e.g., A2780) and compare IC₅₀ values to unmodified this compound .
  • Mechanistic studies : Use proteomic profiling to identify off-target effects (e.g., glutathione peroxidase 4 inhibition) and adjust linker chemistry accordingly .

Q. What experimental approaches resolve contradictions in this compound’s mechanism of action beyond DNA alkylation?

  • Transcriptomic analysis : Perform RNA-seq on treated cells to identify pathways like oxidative stress response or apoptosis regulation .
  • Functional assays : Validate glutathione peroxidase 4 inhibition via lipid peroxidation assays and compare to known inhibitors (e.g., sulfasalazine) .
  • Structural studies : Use molecular docking to explore this compound’s interaction with non-DNA targets (e.g., tubulin) .

Methodological Considerations

  • Quality control : Adhere to USP monographs for purity standards (≥98%) and avoid bulk formulations not intended for research .
  • Ethical compliance : Document this compound’s hazards in institutional risk assessments, particularly for reproductive toxicity studies .
  • Data reproducibility : Publish full experimental parameters (e.g., dissolution medium pH, storage conditions) to enable cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Altretamine
Reactant of Route 2
Reactant of Route 2
Altretamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.